(2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid
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Overview
Description
(2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid are stereoisomers of a compound that belongs to the class of amino acids. These compounds are characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a carbon chain. The specific stereochemistry of these compounds makes them unique and important in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid can be achieved through several methods. One common approach involves the use of enantioselective synthesis techniques. For example, the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates from Fmoc-protected Garner’s aldehyde has been reported . This method involves a six-step process with overall yields ranging from 52-65%.
Industrial Production Methods: Industrial production of these compounds often involves microbial synthesis. For instance, microbial production of (2R,3S)-isocitric acid has been explored using natural, mutant, and recombinant strains of Yarrowia lipolytica . The process includes the derivation and selection of active microbial producers, development of their cultivation conditions, and methods of product isolation and purification to pharmacopeial standards.
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro compounds, while reduction can yield amines.
Scientific Research Applications
(2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid have numerous applications in scientific research. They are used as biochemical reagents for the analysis of enzymes such as aconitate hydratase and NAD-isocitrate dehydrogenase . Additionally, these compounds are explored for their potential in the prevention and treatment of certain diseases.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, (2R,3S)-isocitric acid is an intermediate of the tricarboxylic acid (TCA) cycle, which is crucial for energy production in aerobic organisms . The compounds exert their effects by modulating the activity of enzymes involved in this cycle.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other stereoisomers of amino acids, such as (2S,3R)-3-amino-2-hydroxybutanoic acid . These compounds share similar structural features but differ in their stereochemistry and biological activity.
Uniqueness: The uniqueness of (2R,3S)-2-amino-3-methylpentanedioic acid and (2S,3R)-2-amino-3-methylpentanedioic acid lies in their specific stereochemistry, which influences their interaction with biological molecules and their overall biochemical properties.
Properties
Molecular Formula |
C12H22N2O8 |
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Molecular Weight |
322.31 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-methylpentanedioic acid;(2S,3R)-2-amino-3-methylpentanedioic acid |
InChI |
InChI=1S/2C6H11NO4/c2*1-3(2-4(8)9)5(7)6(10)11/h2*3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t2*3-,5+/m10/s1 |
InChI Key |
GZKDJYLZHGMSFM-KSTNSCRMSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@@H](C(=O)O)N.C[C@@H](CC(=O)O)[C@H](C(=O)O)N |
Canonical SMILES |
CC(CC(=O)O)C(C(=O)O)N.CC(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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